![molecular formula C5H5NO2 B1274894 3-アザビシクロ[3.1.0]ヘキサン-2,4-ジオン CAS No. 5617-69-6](/img/structure/B1274894.png)
3-アザビシクロ[3.1.0]ヘキサン-2,4-ジオン
説明
3-Azabicyclo[3.1.0]hexane-2,4-dione, also known as ABHD, is an important organic compound used in a variety of applications, from pharmaceuticals to food production. It is a versatile compound that can be used to synthesize various compounds and can also be used for its own properties. ABHD is a cyclic diketone that has a wide range of applications due to its unique structure and properties. It has been used in the synthesis of a variety of compounds, such as drugs, flavors, and fragrances, and is also used in the production of polymers.
科学的研究の応用
抗腫瘍剤
スピロ縮合バルビツール酸および3-アザビシクロ[3.1.0]ヘキサン骨格を含む一連のヘテロ環式化合物は、潜在的な抗腫瘍剤として研究されてきました . これらの化合物は、細胞周期ステージにおけるHeLaおよびCT26細胞の分布に有意な影響を与え、SubG1期に細胞が蓄積し、アポトーシスが誘導されました .
そう痒症の治療
3-アザビシクロ[3.1.0]ヘキサン骨格は、そう痒症の治療のための強力なμオピオイド受容体アンタゴニストの開発に使用されてきました .
非アルコール性脂肪性肝疾患(NAFLD)の治療
3-アザビシクロ[3.1.0]ヘキサン骨格は、非アルコール性脂肪性肝疾患(NAFLD)の治療のためのケトヘキソキナーゼ(KHK)阻害剤の開発にも使用されてきました .
ムスカリン受容体アンタゴニスト
3-アザビシクロ[3.1.0]ヘキサン骨格は、ムスカリン受容体アンタゴニストの開発に使用されてきました .
T型カルシウムチャネル阻害剤
3-アザビシクロ[3.1.0]ヘキサン骨格は、T型カルシウムチャネル阻害剤の開発に使用されてきました .
フッ素化化合物の合成
有機分子をフッ素化基で修飾すると、代謝安定性や親油性などの物理化学的および生物学的特性に影響を与えることがよくあります . したがって、3-アザビシクロ[3.1.0]ヘキサン骨格は、フッ素化化合物の合成に使用されてきました .
将来の方向性
The synthesis of 3-Azabicyclo[3.1.0]hexane-2,4-dione derivatives has made spectacular progress in recent decades, with various transition-metal-catalyzed and transition-metal-free catalytic systems being developed . To match the increasing scientific and practical demands, it is still of continued interest and great importance to explore new and straightforward methods to access these highly rigid cyclopropanes with more simple operation .
作用機序
Target of Action
3-Azabicyclo[3.1.0]hexane-2,4-dione is a heterocyclic system often present in molecules capable of acting on various biological targets . It is actively used in drug design . .
Mode of Action
The exact mode of action of 3-Azabicyclo[31It is known that the compound is involved in various synthetic approaches based on transition metal catalysis . These approaches include the synthesis of 3-Azabicyclo[3.1.0]hexane derivatives by three- and five-membered ring fusion, as well as numerous one-pot syntheses from acyclic precursors via tandem cyclizations .
Biochemical Pathways
The specific biochemical pathways affected by 3-Azabicyclo[31It is known that the compound is often present in various natural and synthetic biologically active compounds , suggesting that it may interact with multiple biochemical pathways.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-Azabicyclo[31It is known that similar compounds show strong binding to plasma proteins (ppb, more than 97%) and high human intestinal absorption values (hia, 955–967%), while Caco-2 cell permeability ranged from 239 to 483 nm/s .
Result of Action
The specific molecular and cellular effects of 3-Azabicyclo[31It is known that similar compounds are efficient reuptake inhibitors of serotonin, noradrenaline, and dopamine .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 3-Azabicyclo[31It is known that the compound is used in various synthetic approaches that may be influenced by environmental factors .
生化学分析
Biochemical Properties
3-Azabicyclo[3.1.0]hexane-2,4-dione plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been identified as an inhibitor of histone deacetylase, which is an enzyme involved in the regulation of gene expression through chromatin remodeling . Additionally, 3-Azabicyclo[3.1.0]hexane-2,4-dione acts as an antagonist of opioid receptors and the dopamine D3 receptor, indicating its potential in modulating neurotransmitter pathways . These interactions highlight the compound’s versatility in influencing various biochemical processes.
Cellular Effects
The effects of 3-Azabicyclo[3.1.0]hexane-2,4-dione on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, studies have demonstrated that this compound can induce apoptosis in cancer cells by disrupting the cell cycle and promoting cell death . Furthermore, 3-Azabicyclo[3.1.0]hexane-2,4-dione affects cellular metabolism by inhibiting key metabolic enzymes, thereby altering the metabolic flux within cells . These cellular effects underscore the compound’s potential as a therapeutic agent in cancer treatment and other diseases.
Molecular Mechanism
At the molecular level, 3-Azabicyclo[3.1.0]hexane-2,4-dione exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with histone deacetylase results in the inhibition of this enzyme, leading to changes in gene expression . Additionally, the compound’s antagonistic action on opioid and dopamine receptors involves binding to these receptors and blocking their activity . These molecular interactions provide a detailed understanding of how 3-Azabicyclo[3.1.0]hexane-2,4-dione influences biochemical pathways.
Temporal Effects in Laboratory Settings
The temporal effects of 3-Azabicyclo[3.1.0]hexane-2,4-dione in laboratory settings have been extensively studied. Over time, the compound’s stability and degradation can impact its efficacy. Studies have shown that 3-Azabicyclo[3.1.0]hexane-2,4-dione remains stable under controlled conditions, but its degradation products can influence long-term cellular functions . In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can lead to sustained changes in cellular behavior, including altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 3-Azabicyclo[3.1.0]hexane-2,4-dione vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as reducing tumor growth and modulating neurotransmitter pathways . At higher doses, toxic or adverse effects have been observed, including hepatotoxicity and neurotoxicity . These dosage-dependent effects highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing potential side effects.
Metabolic Pathways
3-Azabicyclo[3.1.0]hexane-2,4-dione is involved in several metabolic pathways. It interacts with enzymes such as ketohexokinase, which plays a role in carbohydrate metabolism . The compound’s influence on metabolic flux and metabolite levels has been studied, revealing its potential to alter metabolic pathways and impact overall cellular metabolism . These interactions provide insights into the compound’s role in regulating metabolic processes.
Transport and Distribution
The transport and distribution of 3-Azabicyclo[3.1.0]hexane-2,4-dione within cells and tissues are critical for its biological activity. The compound is transported by specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues . Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential and minimizing off-target effects.
Subcellular Localization
The subcellular localization of 3-Azabicyclo[3.1.0]hexane-2,4-dione influences its activity and function. The compound is directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . These localization patterns are crucial for its interaction with target biomolecules and subsequent biochemical effects. Studies have shown that 3-Azabicyclo[3.1.0]hexane-2,4-dione accumulates in the nucleus, where it exerts its effects on gene expression and chromatin remodeling .
特性
IUPAC Name |
3-azabicyclo[3.1.0]hexane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2/c7-4-2-1-3(2)5(8)6-4/h2-3H,1H2,(H,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHQOPDGATRGDDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1C(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5617-69-6 | |
| Record name | 3-azabicyclo[3.1.0]hexane-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How do derivatives of 3-Azabicyclo[3.1.0]hexane-2,4-dione interact with the aromatase enzyme?
A1: Research has shown that certain derivatives, like 1-(4-aminophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione (9a), act as inhibitors of the aromatase enzyme []. These inhibitors bind to the enzyme's active site, preventing the conversion of androgens to estrogens. This inhibition is evidenced by Type II difference spectra observed in studies with the aromatase enzyme [].
Q2: What makes some 3-Azabicyclo[3.1.0]hexane-2,4-dione derivatives more potent aromatase inhibitors than others?
A2: Structure-activity relationship (SAR) studies have revealed that modifications to the basic 1-(4-aminophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione structure can significantly impact inhibitory potency []. For example, introducing butyl or pentyl substituents to the nitrogen at position 3 dramatically increases the inhibitory activity against aromatase. Compounds 9e and 9f, with butyl and pentyl substituents respectively, exhibited approximately 100 times greater potency compared to the unsubstituted analogue and the known aromatase inhibitor aminoglutethimide []. Conversely, modifications to the para-amino group, such as alkylation or replacement with other functional groups, resulted in a complete loss of inhibitory activity against both aromatase and the cholesterol side chain cleavage (CSCC) enzyme [].
Q3: Are there alternative synthesis routes for specific 3-Azabicyclo[3.1.0]hexane-2,4-dione derivatives?
A3: Yes, efficient synthetic methods have been developed for specific derivatives. For instance, a new approach utilizing DBU-mediated endo-exo conversion has been reported for synthesizing ethyl (1α,5α,6α)-3-benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione-6-carboxylate []. This specific derivative is a crucial intermediate in the synthesis of Trovafloxacin, highlighting the importance of optimized synthetic pathways for these compounds.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



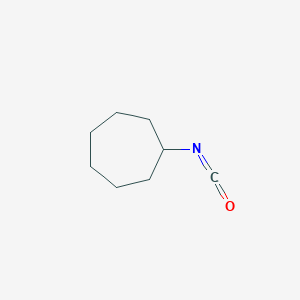
![5-[1-(3,5-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1274823.png)
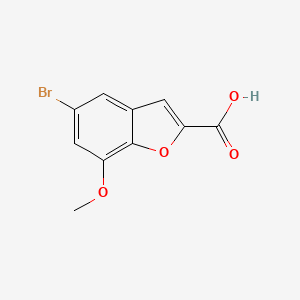


![2-[(E)-2-(2-Aminophenyl)vinyl]quinolin-8-OL](/img/structure/B1274832.png)
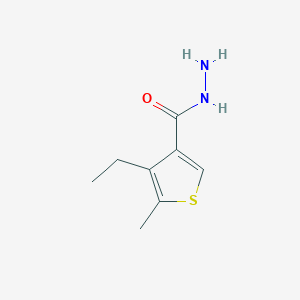




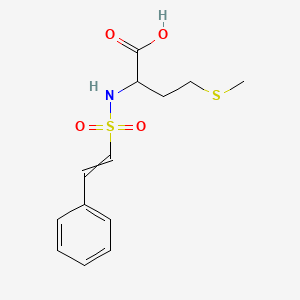
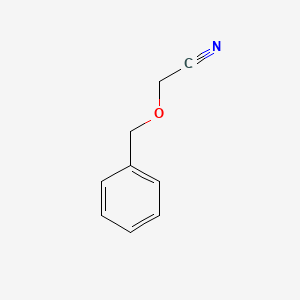
![2-Amino-3-[(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]but-2-enedinitrile](/img/structure/B1274850.png)